

Application Note: G0507 ATPase Activity Assay with Purified LolCDE

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Compound of Interest

Compound Name: G0507

Cat. No.: B3010330

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Abstract

The bacterial LolCDE complex is an essential ATP-binding cassette (ABC) transporter responsible for the trafficking of lipoproteins to the outer membrane of Gram-negative bacteria, making it a promising target for novel antibiotics. This application note provides a detailed protocol for assaying the ATPase activity of purified LolCDE in the presence of **G0507**, a pyrrolopyrimidinedione compound that has been identified as a potent stimulator of the complex's ATPase function.[1][2] The protocol utilizes a malachite green-based colorimetric assay to quantify ATP hydrolysis. This document also includes methodologies for the purification of the LolCDE complex and its reconstitution, along with data presentation and visualization to facilitate understanding of the compound's mechanism of action.

Introduction

The rise of antibiotic resistance necessitates the discovery of novel bacterial targets and inhibitory compounds. The lipoprotein trafficking (Lol) pathway is essential for the viability of Gram-negative bacteria, and its central component, the inner membrane ABC transporter LolCDE, represents a key vulnerability.[2][3] The LolCDE complex utilizes the energy from ATP hydrolysis to extract lipoproteins from the inner membrane for transport to the outer membrane. [4][5]

G0507 is a novel small molecule that inhibits the growth of *Escherichia coli* by targeting the LolCDE complex.^{[1][6]} Interestingly, in vitro studies have revealed that **G0507** stimulates the basal ATPase activity of wild-type LolCDE.^{[1][2]} This hyperactivity is thought to disrupt the normal lipoprotein transport cycle, leading to bacterial cell death. In contrast, a specific mutation in the LolC subunit (LolC Q258K) confers resistance to **G0507**; while the compound can still bind to this mutant complex, it no longer stimulates its ATPase activity.^{[1][2]}

This application note provides a comprehensive guide for researchers to study the effects of **G0507** and other potential modulators on the ATPase activity of purified and reconstituted LolCDE.

Data Presentation

The following table summarizes the quantitative data on the effect of **G0507** on the ATPase activity of wild-type LolCDE (LolCDEWT) and the **G0507**-resistant mutant (LolCQ258KDE).

LolCDE Variant	G0507 Concentration (μM)	Fold Stimulation of ATPase Activity (relative to no G0507)
LolCDEWT	0.8	~2.5
LolCDEWT	3.2	~4.0
LolCQ258KDE	0.8	~1.0 (no stimulation)
LolCQ258KDE	3.2	~1.0 (no stimulation)

Data is approximated from published findings for illustrative purposes.^{[2][7]}

Experimental Protocols

Protocol 1: Purification of Strep-tagged LolCDE Complex

This protocol describes the purification of the LolCDE complex with a C-terminal Strep-tag II on the LolD subunit from *E. coli*.

1. Overexpression of LolCDE: a. Transform E. coli BL21(DE3) cells with a plasmid encoding the lolCDE operon, with a C-terminal Strep-tag II on lolD. b. Grow the cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 1.0. [4] c. Induce protein expression with 0.05% (w/v) L-arabinose and continue to grow the culture at 18°C for 14 hours.[4] d. Harvest the cells by centrifugation at 4,000 rpm for 20 minutes at 4°C.[4]

2. Membrane Preparation: a. Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl) and lyse the cells by sonication on ice. b. Remove undisrupted cells and debris by centrifugation at 10,000 x g for 20 minutes at 4°C. c. Isolate the membrane fraction by ultracentrifugation of the supernatant at 100,000 x g for 1 hour at 4°C. d. Resuspend the membrane pellet in a solubilization buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 5% glycerol, 1% n-dodecyl-β-D-maltoside (DDM)).

3. Affinity Chromatography: a. Incubate the solubilized membranes with Strep-Tactin resin for 1-2 hours at 4°C with gentle rotation. b. Wash the resin with wash buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 3% glycerol, 0.05% DDM) to remove non-specifically bound proteins.[4] c. Elute the LolCDE complex with wash buffer containing 2.5 mM d-Desthiobiotin.[4]

4. Reconstitution into Nanodiscs (Optional but Recommended): a. Mix the purified LolCDE complex, Membrane Scaffold Protein (MSP), and phospholipids (e.g., POPG) in a specific molar ratio (e.g., 1:2.4:80 for LolCDE:MSP:POPG).[4] b. Remove the detergent using Bio-Beads to allow for the self-assembly of nanodiscs.[8] c. Purify the reconstituted LolCDE in nanodiscs by size-exclusion chromatography.

Protocol 2: G0507 ATPase Activity Assay using Malachite Green

This protocol details the measurement of LolCDE ATPase activity in the presence of **G0507**.

1. Reagents and Buffers:

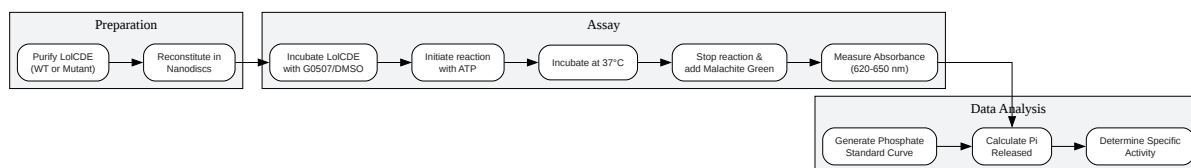
- Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.05% DDM (if not in nanodiscs).
- ATP Solution: 100 mM ATP in water, pH 7.0.
- **G0507** Stock Solution: 10 mM **G0507** in DMSO.

- Malachite Green Reagent A: 0.111% (w/v) Malachite Green in 6 N H₂SO₄.
- Malachite Green Reagent B: 7.5% (w/v) Ammonium Molybdate.
- Malachite Green Reagent C: 11% (v/v) Tween-20.
- Malachite Green Working Solution: Mix Reagents A, B, and C in a 10:2.5:0.2 ratio shortly before use.^[6]
- Stop Solution: 34% (w/v) Sodium Citrate.^[6]
- Phosphate Standard: 1 M KH₂PO₄ solution for standard curve.

2. Assay Procedure: a. Prepare a phosphate standard curve by making serial dilutions of the KH₂PO₄ standard in the assay buffer. b. In a 96-well plate, add 10 nM of purified and reconstituted LolCDE (WT or mutant) to each well. c. Add varying concentrations of **G0507** (e.g., 0.8 μM and 3.2 μM) or DMSO (vehicle control) to the wells. Incubate for 10 minutes at room temperature. d. Initiate the ATPase reaction by adding ATP to a final concentration of 2 mM. The final reaction volume should be around 50-100 μL. e. Incubate the plate at 37°C for a set period (e.g., 15-30 minutes) during which the reaction is linear. f. Stop the reaction by adding 50 μL of the Malachite Green Working Solution.^[6] g. Incubate for 2 minutes at room temperature to allow for color development.^[6] h. Add 20 μL of the Stop Solution to stabilize the color.^[6] i. Measure the absorbance at 620-650 nm using a plate reader.

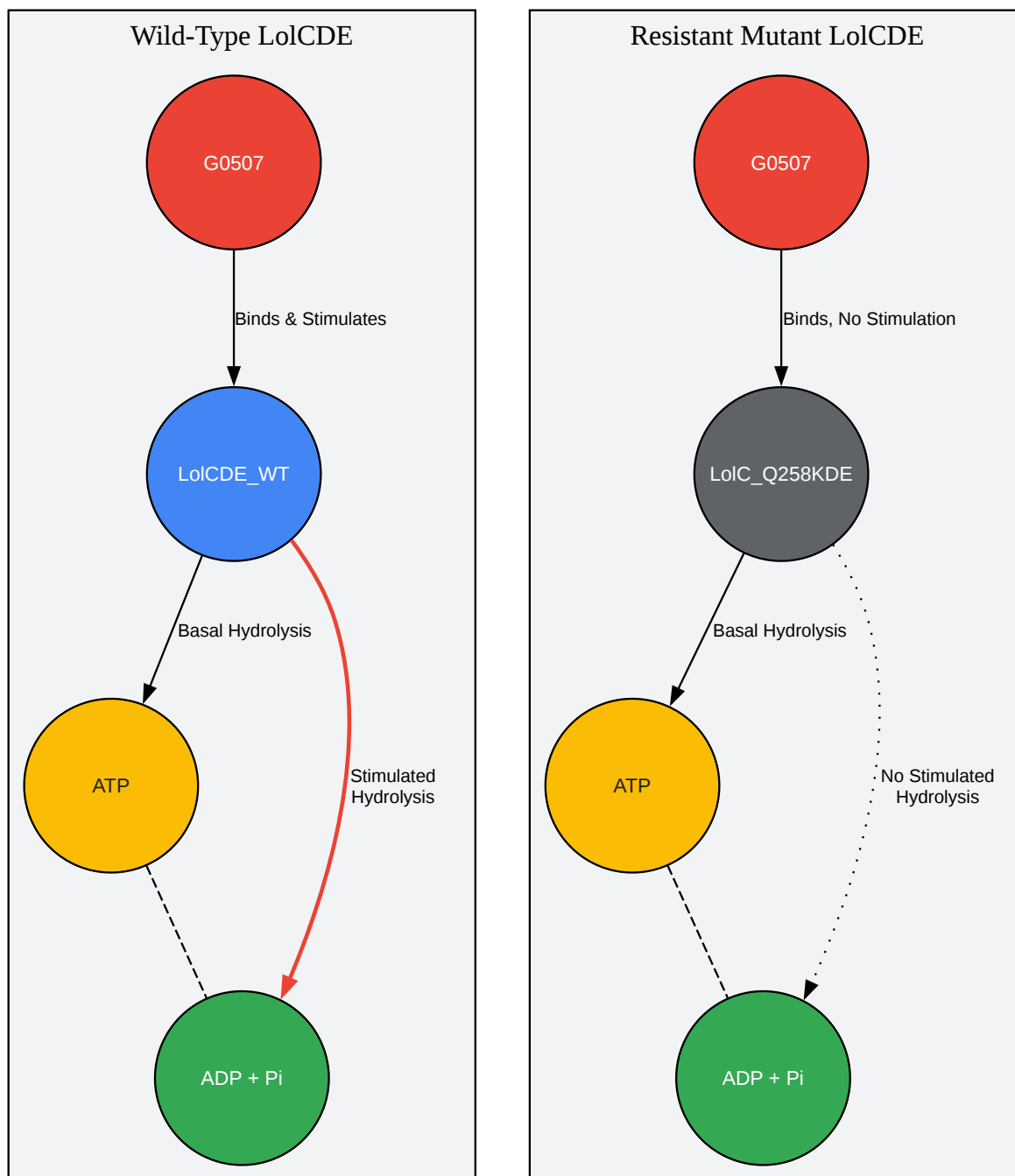
3. Data Analysis: a. Subtract the absorbance of the no-enzyme control from all readings. b. Use the phosphate standard curve to determine the amount of inorganic phosphate (Pi) released in each well. c. Calculate the specific activity of LolCDE (nmol Pi/min/mg protein). d. Determine the fold stimulation of ATPase activity by **G0507** by dividing the specific activity in the presence of the compound by the specific activity of the DMSO control.

Visualization of Workflow and Mechanism



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Caption: Experimental workflow for the **G0507** ATPase activity assay with purified LolCDE.



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Caption: Proposed mechanism of **G0507**'s effect on LolCDE ATPase activity.

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